molecular formula C14H19BO4 B11816053 Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B11816053
M. Wt: 262.11 g/mol
InChI Key: CPDLLPFTQXWMPN-UHFFFAOYSA-N
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Description

Molecular Architecture: Boronate Ester Functionality Analysis

The molecular architecture of ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate features two critical functional groups: a boronate ester and a benzoate ester . The boronate ester consists of a six-membered 1,3,2-dioxaborinane ring with methyl groups at the 5-position, while the benzoate ester comprises an ethoxy group bonded to the carbonyl carbon of the benzene ring.

The boron atom in the dioxaborinane ring adopts a trigonal planar geometry , forming covalent bonds with two oxygen atoms from the diol and one aromatic carbon. This configuration confers partial double-bond character to the B–O bonds, stabilizing the ring against hydrolysis compared to acyclic boronic esters. The 5,5-dimethyl substituents introduce steric hindrance, further enhancing kinetic stability by restricting access to the boron center.

Electronic Effects :

  • The para-substituted boronate ester exerts electron-withdrawing effects on the benzene ring via resonance, polarizing the carbonyl group of the benzoate ester.
  • The methyl groups on the dioxaborinane ring donate electrons through hyperconjugation, slightly offsetting the electron deficiency at the boron center.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound are limited, studies on structurally analogous compounds provide insights into its conformational preferences. For example, methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate adopts an envelope conformation in the solid state, with the boronate ring puckered to alleviate steric strain. The benzene ring and boronate moiety are nearly coplanar, minimizing torsional stress between the substituents.

Key Conformational Features :

  • Boron–Oxygen Bond Lengths : 1.36–1.39 Å (typical for B–O single bonds).
  • Dihedral Angles : The angle between the benzene plane and the boronate ring averages 12–15°, indicating mild non-planarity.
  • Methyl Group Orientation : The 5,5-dimethyl groups adopt equatorial positions, reducing 1,3-diaxial interactions.

Comparative Analysis with Ortho-Substituted Analogues

This compound exhibits distinct physicochemical properties compared to its ortho -substituted counterpart, ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 346656-34-6).

Property Para Isomer Ortho Isomer
Substitution Pattern Boronate at C4, ester at C1 Boronate at C2, ester at C1
Dipole Moment 4.2 D 5.1 D
Melting Point 98–100°C (predicted) 86–88°C
Solubility in THF 12 mg/mL 18 mg/mL

Electronic Differences :

  • The ortho isomer experiences stronger intramolecular electronic interactions between the boronate ester and carbonyl group, leading to a higher dipole moment.
  • Steric Effects : The proximity of the boronate and ester groups in the ortho isomer creates torsional strain, reducing thermal stability compared to the para isomer.

Synthetic Utility :

  • The para isomer’s symmetrical substitution pattern favors applications in polymer chemistry, where regioregularity is critical.
  • The ortho isomer is more reactive in Suzuki-Miyaura cross-coupling reactions due to reduced steric shielding of the boron atom.

Properties

Molecular Formula

C14H19BO4

Molecular Weight

262.11 g/mol

IUPAC Name

ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

InChI

InChI=1S/C14H19BO4/c1-4-17-13(16)11-5-7-12(8-6-11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3

InChI Key

CPDLLPFTQXWMPN-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through the reaction of benzoic acid derivatives with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has the molecular formula C14H19BO4C_{14}H_{19}BO_4 and a molecular weight of 262.11 g/mol. The compound features a boron-containing dioxaborinane moiety that contributes to its reactivity and functional versatility. The presence of the ethyl ester group enhances its solubility and makes it suitable for various applications in organic synthesis and drug development.

Prodrug Development

One of the significant applications of this compound is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. The compound's boron atom can facilitate the release of therapeutic agents through hydrolysis or enzymatic reactions, enhancing bioavailability and efficacy. For instance, studies have indicated its potential use in synthesizing prodrugs of tamoxifen derivatives to improve their therapeutic profiles .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that boron-containing compounds can selectively target cancer cells while sparing normal tissues. This compound may enhance the delivery of chemotherapeutic agents to tumor sites, thus improving treatment outcomes .

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in organic chemistry. Its unique structure allows for various functionalizations that can lead to the synthesis of complex organic molecules. For example, it can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds . This application is particularly relevant in developing pharmaceuticals and agrochemicals.

Fluorescent Probes

The compound has been utilized in the development of fluorescent probes for biological imaging. The incorporation of the dioxaborinane moiety can enhance the fluorescence properties of organic molecules, making them suitable for tracking biological processes in live cells . This application is crucial for advancing research in cellular biology and drug discovery.

Mechanism of Action

The mechanism by which Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate exerts its effects involves the formation of boron-oxygen bonds. These bonds are crucial in various catalytic processes, including the Suzuki-Miyaura cross-coupling reaction. The compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the interaction with palladium catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

  • Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 346656-34-6) differs by having the boronate group in the ortho position. This structural variation impacts reactivity: para-substituted derivatives are generally more reactive in Suzuki-Miyaura couplings due to reduced steric hindrance, whereas ortho-substituted analogs may exhibit lower yields in such reactions .

Ester Group Variations: Methyl vs. Ethyl

  • It has a lower molecular weight (248.11 g/mol) and a melting point of 113–115°C . The ethyl ester variant offers enhanced solubility in nonpolar solvents, making it preferable for reactions requiring organic phases .

Functional Group Modifications

  • 2-(Diethylamino)ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate introduces a tertiary amine group via the ester moiety. This modification increases polarity, as evidenced by its yellow oil consistency and distinct NMR shifts (δ 4.47 ppm for the aminoethyl group) . However, its synthesis yield is low (15%), suggesting challenges in scalability .

Salt Forms vs. Esters

  • Potassium 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 62729-39-9) is the water-soluble potassium salt of the parent benzoic acid. Its ionic nature facilitates use in aqueous-phase reactions, such as saccharide sensor synthesis, where boronate esters are less effective .

Boronate Ester Core Variations

  • Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 474709-76-7) replaces the neopentyl glycol-derived boronate with a pinacol boronate (dioxaborolane). Pinacol boronates are more hydrolytically stable but may require harsher reaction conditions for cross-coupling .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Compound Name CAS Number Molecular Weight Melting Point (°C) Key Functional Groups Application
Ethyl 4-(5,5-dimethyl...) benzoate 1192765-24-4 262.11 - Ethyl ester, para-boronate Cross-coupling reactions
Methyl 4-(5,5-dimethyl...) benzoate - 248.11 113–115 Methyl ester, para-boronate Synthesis intermediates
Potassium 4-(5,5-dimethyl...) benzoate 62729-39-9 234.05 - Potassium salt, para-boronate Aqueous-phase reactions
Ethyl 2-(5,5-dimethyl...) benzoate (ortho isomer) 346656-34-6 262.11 - Ethyl ester, ortho-boronate Sterically hindered reactions

Table 2: Reaction Performance in Cross-Coupling

Compound Catalyst System Reaction Yield Key Reference
Ethyl 4-(5,5-dimethyl...) benzoate Ni(cod)₂, PCy₃, CsF 88%
Methyl 4-(5,5-dimethyl...) benzoate Not reported Not specified
Potassium 4-(5,5-dimethyl...) benzoate CsOH·H₂O 90% (in hydrolysis)

Q & A

Q. What are the standard protocols for synthesizing Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, and how are yields optimized?

The synthesis typically involves condensation of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol under reflux in toluene, using Dean-Stark traps to remove water. Key steps include:

  • Reaction Conditions : Reflux at 130°C for 2 hours under argon .
  • Workup : Washing with water, drying over MgSO₄, and recrystallization from diethyl ether/hexane (4:1) yields the product as colorless plates (91% yield) .
  • Optimization : Excess diol (1.1 equiv) and anhydrous solvents ensure high conversion. Scalability is achieved via automated batch reactors or continuous flow systems .

Q. Which analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the dioxaborinane ring and ester groups. Peaks at δ 1.03 ppm (6H, s) for methyl groups and δ 3.91 ppm (3H, s) for the methoxy ester are diagnostic .
  • HRMS : High-resolution mass spectrometry (e.g., DART) verifies molecular weight (e.g., m/z 249.1293 [M+H]+^+) .
  • IR Spectroscopy : Absorbance at 1720 cm1^{-1} confirms the ester carbonyl .

Q. What is the biological relevance of this compound as an HSL inhibitor?

this compound inhibits hormone-sensitive lipase (HSL), a key enzyme in lipid metabolism. Studies suggest it binds HSL’s catalytic site via boron-oxygen interactions, reducing triglyceride hydrolysis. This mechanism is critical for anti-obesity research .

Advanced Research Questions

Q. How can nickel-catalyzed cross-coupling reactions involving this compound be optimized for regioselectivity?

  • Catalyst System : Ni(cod)₂ with PCy₃ or N-heterocyclic carbenes (e.g., ICy) enhances activity for aryl ether coupling .
  • Additives : CsF (1.1 equiv) facilitates transmetallation, improving yields (67% for biaryl products) .
  • Solvent Effects : Toluene or dioxane at 60–100°C minimizes side reactions. Steric and electronic factors in boronic esters dictate regioselectivity .

Q. How should researchers address discrepancies in reported HSL inhibition data?

Variations in IC₅₀ values may arise from:

  • Assay Conditions : Differences in pH, temperature, or substrate concentration (e.g., triglyceride vs. cholesterol esters) .
  • Compound Purity : HPLC or LC-MS validation ensures ≥95% purity .
  • Enzyme Sources : Recombinant HSL vs. tissue extracts may yield conflicting results due to isoforms .

Q. What novel applications exist for this compound in materials science?

  • Sensors : The boronate ester forms reversible complexes with diols, enabling glucose detection in live cells (e.g., fluorescence-based probes) .
  • Polymer Chemistry : As a monomer in Suzuki-Miyaura polymerization, it creates conjugated polymers for optoelectronics .

Q. What strategies improve scalability of its synthesis without compromising yield?

  • Flow Chemistry : Continuous reactors reduce reaction times and improve consistency .
  • Catalyst Recycling : Immobilized nickel catalysts lower costs in cross-coupling .
  • Green Solvents : Substituting toluene with cyclopentyl methyl ether (CPME) reduces toxicity .

Methodological Notes

  • Safety : Handle boronic esters under inert conditions (argon/glovebox) to prevent hydrolysis .
  • Data Reproducibility : Validate NMR spectra against published data (e.g., δ 8.00 ppm for aromatic protons) .

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